An In-depth Technical Guide to 2,6-Dichloropyridin-3-ol
An In-depth Technical Guide to 2,6-Dichloropyridin-3-ol
CAS Number: 52764-11-1
This technical guide provides a comprehensive overview of 2,6-Dichloropyridin-3-ol, a halogenated pyridine derivative of interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, a potential synthetic route, and relevant safety information.
Chemical and Physical Properties
2,6-Dichloropyridin-3-ol is a solid at room temperature. Its chemical structure and key properties are summarized in the tables below.[1]
| Identifier | Value |
| IUPAC Name | 2,6-dichloropyridin-3-ol |
| CAS Number | 52764-11-1[1] |
| Molecular Formula | C₅H₃Cl₂NO[1] |
| Molecular Weight | 163.99 g/mol [1] |
| InChI | InChI=1S/C5H3Cl2NO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H[1] |
| InChIKey | CDDCESLWCVAQMG-UHFFFAOYSA-N[1] |
| SMILES | C1=CC(=NC(=C1O)Cl)Cl[1] |
| Physical Property | Value |
| Appearance | White solid (Predicted) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
Synthesis
A plausible synthetic route to 2,6-Dichloropyridin-3-ol involves the diazotization of its amino precursor, 3-amino-2,6-dichloropyridine. This common organic reaction transforms a primary aromatic amine into a diazonium salt, which can then be hydrolyzed to the corresponding hydroxyl compound.
Conceptual Synthesis Workflow
Caption: Proposed synthesis of 2,6-Dichloropyridin-3-ol.
Experimental Protocols
1. Diazotization of 3-Amino-2,6-dichloropyridine (Conceptual)
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Materials:
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3-Amino-2,6-dichloropyridine
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Hydrochloric acid (concentrated)
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Sodium nitrite
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Distilled water
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Ice
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Procedure:
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Dissolve 3-amino-2,6-dichloropyridine in a suitable volume of concentrated hydrochloric acid and water.
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Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. The temperature should be strictly maintained below 5 °C to prevent the decomposition of the diazonium salt.
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Continue stirring for a short period after the addition is complete to ensure the reaction goes to completion. The presence of excess nitrous acid can be tested with starch-iodide paper.
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2. Hydrolysis of the Diazonium Salt (Conceptual)
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Procedure:
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Slowly and carefully add the cold diazonium salt solution to a boiling aqueous solution of a non-nucleophilic acid (e.g., dilute sulfuric acid).
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The diazonium salt will decompose upon heating, releasing nitrogen gas and forming the corresponding phenol (2,6-Dichloropyridin-3-ol).
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After the evolution of nitrogen gas ceases, cool the reaction mixture.
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The product can then be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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The organic extracts should be washed, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent removed under reduced pressure to yield the crude product.
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Purification can be achieved by recrystallization or column chromatography.
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Spectroscopic Data
Detailed experimental spectroscopic data for 2,6-Dichloropyridin-3-ol is not available in the searched literature. However, based on the analysis of related compounds, the following are expected spectral characteristics.
Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons would appear as two distinct signals in the downfield region. The hydroxyl proton would likely be a broad singlet, the chemical shift of which would be dependent on the solvent and concentration. |
| ¹³C NMR | Five distinct signals for the five carbon atoms of the pyridine ring are expected. The carbons attached to the chlorine atoms would be significantly deshielded. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group is expected. Characteristic C-Cl stretching vibrations would be observed in the fingerprint region. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for a molecule containing two chlorine atoms would be observed. |
Applications in Drug Development
Pyridine derivatives are important intermediates in the pharmaceutical and medicinal chemistry fields. They are used in the synthesis of a wide range of compounds with potential biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3] The unique substitution pattern of 2,6-Dichloropyridin-3-ol makes it a potential building block for the synthesis of novel bioactive molecules.
Potential Research Workflow
Caption: Drug discovery workflow with 2,6-Dichloropyridin-3-ol.
Safety Information
2,6-Dichloropyridin-3-ol is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
| Hazard Statement | Code |
| Harmful if swallowed | H302[1] |
| Causes skin irritation | H315[1] |
| Causes serious eye irritation | H319[1] |
| May cause respiratory irritation | H335[1] |




